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Compound of Interest

Compound Name: Ureidovaline

Cat. No.: B1682112

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ureidovaline, a chiral amino acid derivative, holds a significant position in the landscape of
pharmaceutical synthesis, primarily recognized for its role as a critical intermediate in the
manufacture of Ritonavir[1]. Ritonavir is an essential antiretroviral medication used in the
treatment of HIV/AIDS, functioning both as a protease inhibitor and a pharmacokinetic
enhancer[2][3][4]. The precise molecular architecture of Ureidovaline is fundamental to the
successful and stereochemically controlled synthesis of Ritonavir, making a thorough
understanding of its properties and synthesis paramount for researchers and professionals in
drug development. This guide provides a comprehensive overview of Ureidovaline, detailing
its chemical identity, physicochemical properties, and its pivotal role in the synthesis of
Ritonauvir.

Core Molecular Identifiers and Physicochemical
Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application
in complex synthetic pathways. Ureidovaline is identified by a specific IUPAC name and CAS
number, ensuring unambiguous communication in a scientific and regulatory context.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1682112?utm_src=pdf-interest
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.medkoo.com/products/24567
https://www.daicelpharmastandards.com/product-category/ritonavir/
https://www.synzeal.com/en/ritonavir-ep-impurity-a-3
https://www.pharmaffiliates.com/en/parentapi/ritonavir-impurities
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value Source

(2S)-3-methyl-2-[[methyl-[(2-
propan-2-yl-1,3-thiazol-4-

IUPAC Name _ [51[6]
yl)methyl]carbamoyl]lamino]but

anoic acid

CAS Number 154212-61-0 [1][3]

Ritonavir impurity A [EP],
Ritonavir impurity,

Synonyms ureidovaline- [USP], (((2- [1]
isopropylthiazol-4-yl)methyl)

(methyl)carbamoyl)-L-valine

Molecular Formula C14H23N303S [1][4]
Molecular Weight 313.41 g/mol [1]
Appearance Light Yellow to Beige Solid [1]

While a comprehensive, publicly available experimental dataset for all of Ureidovaline's
physicochemical properties is not readily found, indicative data has been compiled from various
sources. It is important to note that some of these values may be predicted rather than
experimentally determined.

Property Value Source

) >95% (typical for commercial-
Purity [1]
grade)

Short term (days to weeks) at
Storage Conditions 0-4°C; Long term (monthsto  [1]
years) at -20 °C

The Central Role of Ureidovaline in Ritonavir
Synthesis
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The synthesis of Ritonavir is a complex, multi-step process that requires precise control over
stereochemistry to achieve the desired therapeutic effect. Ureidovaline serves as a crucial
building block, incorporating a key side chain of the final Ritonavir molecule. While a detailed,
publicly available, step-by-step synthesis protocol for Ureidovaline itself is not readily found in
the scientific literature, its role as a starting material is documented in patents concerning the
synthesis of Ritonavir[7].

The general synthetic strategy for Ritonavir involves the coupling of key intermediates, one of
which is Ureidovaline or a derivative thereof. A patent for the preparation of Ritonavir explicitly
mentions "N (N methyl Ns ((2 isopropyl, 4 thiazolyl) methyl) amino carbonyl) L valines" as a
starting material, which is a synonym for Ureidovaline[7]. This intermediate is then reacted
with thionyl chloride to form an activated species, which subsequently reacts with another key
intermediate of the Ritonavir backbone[7].

The causality behind the use of Ureidovaline lies in its pre-formed structure, which contains
the N-methyl-N-((2-isopropylthiazol-4-yl)methyl)amino]carbonyl moiety and the L-valine core.
This strategic use of a pre-functionalized building block simplifies the overall synthesis of
Ritonavir, reducing the number of steps and potentially increasing the overall yield and purity of
the final active pharmaceutical ingredient (API). The stereochemistry of the L-valine component
is critical, as the biological activity of protease inhibitors like Ritonavir is highly dependent on
the three-dimensional arrangement of the molecule.

Logical Workflow of Ureidovaline in Ritonavir Synthesis

The following diagram illustrates the logical flow of Ureidovaline as a key starting material in a
patented method for Ritonavir synthesis.

Ureidovaline

(Starting Material)

Thionyl Chloride
(Activating Agent)

Intermediate I
(Coupled Product)
Ritonavir Backbone Intermediate 7}

D lion &
Final Coupling Steps
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(25, 3S, 5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate derivative)
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Caption: Logical workflow of Ureidovaline in Ritonavir synthesis.

Experimental Protocols: Characterization of
Ureidovaline

For researchers synthesizing or utilizing Ureidovaline, robust analytical methods are essential
to confirm its identity and purity. While specific, published experimental data for Ureidovaline is
scarce, standard analytical techniques for similar molecules can be applied. The following are
generalized protocols that would be suitable for the characterization of Ureidovaline.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

Areversed-phase HPLC (RP-HPLC) method is a standard approach for determining the purity
of pharmaceutical intermediates.

Obijective: To develop and validate an RP-HPLC method for the determination of the purity of
Ureidovaline.

Materials and Reagents:

Ureidovaline reference standard and sample

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid or trifluoroacetic acid (for mobile phase modification)

C18 column (e.g., 250 mm x 4.6 mm, 5 pm particle size)
Chromatographic Conditions (A General Starting Point):

» Mobile Phase: A gradient of A (Water with 0.1% formic acid) and B (Acetonitrile with 0.1%
formic acid).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1682112?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.benchchem.com/product/b1682112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Gradient Program: Start with a low percentage of B, and gradually increase to elute the
analyte and any impurities.

e Flow Rate: 1.0 mL/min
e Column Temperature: 25 °C

o Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of
Ureidovaline (likely in the range of 210-260 nm).

e Injection Volume: 10 pL
Procedure:

e Prepare a stock solution of the Ureidovaline reference standard in a suitable solvent (e.g., a
mixture of water and acetonitrile).

» Prepare a sample solution of the synthesized or procured Ureidovaline at a similar
concentration.

* Inject the solutions into the HPLC system and record the chromatograms.

e The purity of the sample is determined by comparing the area of the main peak to the total
area of all peaks in the chromatogram.

Trustworthiness of the Protocol: This protocol is based on standard and widely accepted
methodologies for the purity determination of pharmaceutical compounds. Validation of the
method for linearity, precision, accuracy, and specificity would be required to ensure its
reliability for routine use.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

1H and 3C NMR spectroscopy are indispensable tools for confirming the chemical structure of
a synthesized compound.
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Objective: To obtain *H and 3C NMR spectra of Ureidovaline to confirm its molecular
structure.

Materials and Reagents:

e Ureidovaline sample

o Deuterated solvent (e.g., DMSO-ds, CDCls, or MeOD)
Instrumentation:

* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

» Dissolve an appropriate amount of the Ureidovaline sample in the chosen deuterated
solvent.

o Transfer the solution to an NMR tube.

e Acquire the *H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-
noise ratio.

e Acquire the 13C NMR spectrum.
e Process the spectra (Fourier transformation, phasing, and baseline correction).

» Analyze the chemical shifts, coupling constants, and integration of the signals in the *H NMR
spectrum and the chemical shifts in the 33C NMR spectrum to confirm that they are
consistent with the known structure of Ureidovaline.

Expertise and Experience in Interpretation: The interpretation of NMR spectra requires a high
level of expertise. The expected signals for Ureidovaline would include those corresponding to
the isopropyl group, the valine backbone, the methyl group on the nitrogen, the methylene
bridge, and the thiazole ring protons and carbons. The stereochemistry of the L-valine moiety
would be confirmed by appropriate 2D NMR techniques such as NOESY.
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Conclusion

Ureidovaline stands as a testament to the importance of well-designed chemical intermediates
in the synthesis of complex and life-saving pharmaceuticals. Its specific structure and chirality
are indispensable for the efficient and stereoselective production of Ritonavir. While detailed
public information on its synthesis and complete analytical characterization is limited, this guide
provides a foundational understanding of its identity, properties, and critical role in antiretroviral
drug manufacturing. For researchers and professionals in the field, a deep appreciation of the
chemistry of key intermediates like Ureidovaline is essential for the continued innovation and
development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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